molecular formula C21H20FNO2 B11297711 3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-fluorophenyl)propanamide

3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-fluorophenyl)propanamide

Cat. No.: B11297711
M. Wt: 337.4 g/mol
InChI Key: CXPGXNIDJAHQAZ-UHFFFAOYSA-N
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Description

3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-fluorophenyl)propanamide is a synthetic organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-fluorophenyl)propanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Types of Reactions

3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-fluorophenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(3-fluorophenyl)propanamide
  • 3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide

Uniqueness

What sets 3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-fluorophenyl)propanamide apart from similar compounds is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 2-fluorophenyl group may enhance its binding affinity to certain molecular targets compared to other fluorophenyl derivatives .

Properties

Molecular Formula

C21H20FNO2

Molecular Weight

337.4 g/mol

IUPAC Name

3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-fluorophenyl)propanamide

InChI

InChI=1S/C21H20FNO2/c1-14-7-8-16(13-15(14)2)20-11-9-17(25-20)10-12-21(24)23-19-6-4-3-5-18(19)22/h3-9,11,13H,10,12H2,1-2H3,(H,23,24)

InChI Key

CXPGXNIDJAHQAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=CC=C3F)C

Origin of Product

United States

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